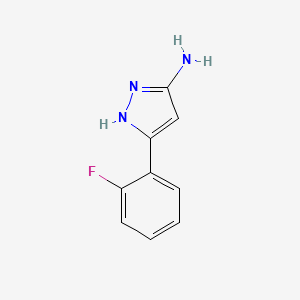
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, also known as 2-indazolyl-1H-isoindole-1,3(2H)-dione, is an organic compound derived from indazole. It is a heterocyclic compound with a five-membered ring structure, containing both nitrogen and oxygen atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Indazole Derivatives in Therapeutics
Indazole derivatives, including 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, have been extensively studied for their therapeutic applications due to their wide variety of biological activities. These compounds are part of a larger class of nitrogen-containing heterocycles, which are of great pharmacological importance. They have shown promising anticancer and anti-inflammatory activities and have been applied in disorders involving protein kinases and neurodegeneration. The structural versatility of indazole scaffolds allows for the development of new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Catalytic Synthesis and Functionalization
The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a powerful strategy for constructing functionalized indazole derivatives, including this compound. This method allows for the development of compounds with improved medicinal applications, functional flexibility, and structural complexity. Such synthetic strategies enhance the pharmacological potential of indazole derivatives by introducing diverse functional groups that can interact with biological targets (Shiri, Roosta, Dehaen, & Amani, 2022).
Anticancer Properties
Indazole derivatives, including this compound, have been identified as promising anti-tumor agents. Their biological activities are leveraged in the development of novel anticancer therapies, targeting various pathways and mechanisms within cancer cells. These compounds have been explored as inhibitors of specific kinases, enzymes, and other molecular targets critical in the pathogenesis of cancer, highlighting their potential in oncology research and treatment (Wan, He, Li, & Tang, 2019).
Environmental and Industrial Applications
Beyond medicinal applications, indazole derivatives, including this compound, find applications in environmental and industrial contexts. Their stability and reactive properties make them suitable for use in various chemical processes, including as intermediates in the synthesis of more complex organic compounds. The exploration of these derivatives in green chemistry and sustainable processes is an ongoing area of research, contributing to the development of eco-friendly and efficient synthetic methods (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-indazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTKNDOHSWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373130 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82575-23-3 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

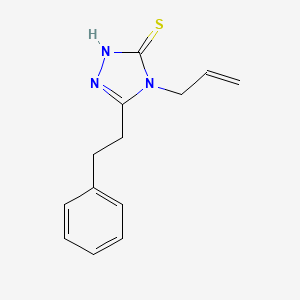

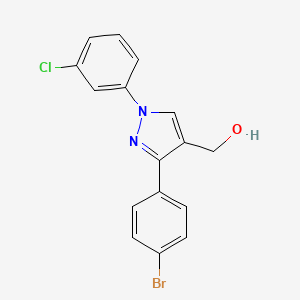
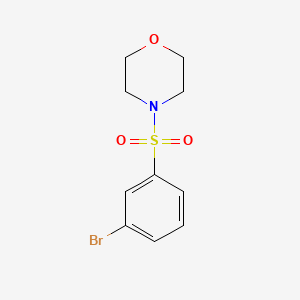
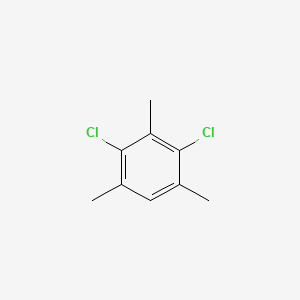
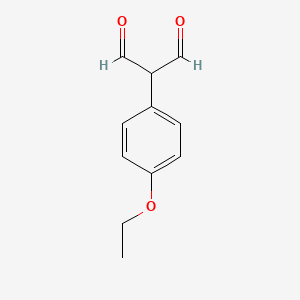
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
